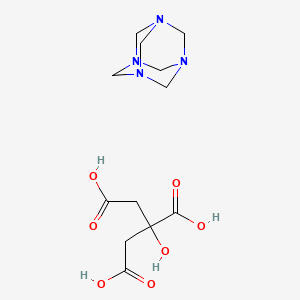

Hexamethylenetetramine citrate

Description

BenchChem offers high-quality Hexamethylenetetramine citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylenetetramine citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34317-08-3 |

|---|---|

Molecular Formula |

C12H20N4O7 |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

UAMIYHCXAONPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of Hexamethylenetetramine citrate

Title: Spectroscopic Characterization of Hexamethylenetetramine Citrate: A Multi-Modal Analytical Guide

Abstract Hexamethylenetetramine citrate (methenamine citrate) is a critical active pharmaceutical ingredient (API) utilized primarily as a urinary tract antiseptic. This whitepaper provides an in-depth technical framework for the structural elucidation of methenamine citrate using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (ESI-MS). Designed for drug development professionals, this guide synthesizes quantitative spectral data with field-proven methodologies, emphasizing the causality behind experimental parameters and establishing self-validating analytical protocols.

Physicochemical Context & Mechanism of Action

Methenamine citrate ( C12H20N4O7 ) is an organic salt formed by the stoichiometric reaction between hexamethylenetetramine (HMTA) and citric acid. The therapeutic efficacy of this compound is entirely dependent on its physicochemical behavior. HMTA acts as a prodrug; it is bacteriostatically inactive in its intact form. However, in an acidic environment (pH < 6.0), HMTA undergoes hydrolytic cleavage to release formaldehyde, a potent, non-specific bactericidal agent[1]. Citric acid is co-formulated not merely as a counter-ion, but as a functional urinary acidifier to guarantee the optimal pH for this hydrolysis.

Fig 1. Mechanistic pathway of methenamine citrate from salt formation to active hydrolysis.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the stoichiometric ratio and structural integrity of the methenamine citrate complex.

Causality in Experimental Design: Deuterium oxide ( D2O ) is the mandatory solvent for this analysis. Methenamine citrate is highly hydrophilic, and D2O ensures complete dissolution without inducing the hydrolytic degradation seen in unbuffered aqueous solutions over extended periods. However, researchers must account for rapid hydrogen-deuterium (H-D) exchange; the acidic protons of citric acid and the protonated amine ( NH+ ) will exchange with deuterium, rendering them invisible in the 1H spectrum.

Spectral Interpretation: In the 1H NMR spectrum, the 12 equivalent methylene protons of the HMTA adamantane-like cage appear as a sharp singlet at approximately 4.84 ppm[2]. Due to the proximity to the residual solvent peak (HDO at 4.79 ppm), high-resolution instruments and careful temperature control are required. The citric acid moiety presents a classic AB spin system (two sloped doublets) at 2.73–2.95 ppm ( J≈15.9 Hz), corresponding to the diastereotopic methylene protons of the citrate backbone[3].

Table 1: Quantitative NMR Peak Assignments ( D2O , 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H | 4.84 | Singlet | 12H | HMTA ( CH2 ) |

| 1H | 2.73, 2.77, 2.91, 2.95 | AB Quartet | 4H | Citrate ( CH2 ) |

| 13C | 178.0, 174.5 | Singlets | 3C | Citrate ( COO− , COOH ) |

| 13C | 73.8 | Singlet | 1C | Citrate ( C−OH ) |

| 13C | 72.0 | Singlet | 6C | HMTA ( CH2 ) |

| 13C | 43.5 | Singlet | 2C | Citrate ( CH2 ) |

Self-Validating NMR Protocol:

-

System Calibration: Acquire a blank D2O spectrum to pinpoint the exact chemical shift of the residual HDO peak (temperature-dependent, typically ~4.79 ppm). This validates that the solvent peak will not obscure the target HMTA signal.

-

Sample Preparation: Dissolve 20 mg of lyophilized methenamine citrate in 0.6 mL of 99.9% D2O .

-

Acquisition: Run a standard 1D 1H sequence with 16 scans and a 10-second relaxation delay ( D1 ) to ensure accurate quantitative integration between the HMTA and citrate signals.

-

Validation: Calculate the integration ratio of the HMTA singlet to the citrate AB quartet. A self-validating pure sample must yield an exact 3:1 proton ratio (12H:4H), confirming the 1:1 molar stoichiometry of the salt.

Vibrational Spectroscopy (FT-IR) Analysis

Infrared spectroscopy is utilized to confirm the proton transfer from citric acid to HMTA, which is the defining characteristic of salt formation.

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet pressing. Citrate salts are notoriously hygroscopic. The mechanical pressure and ambient exposure during KBr pellet preparation introduce atmospheric moisture, which produces a massive, artifactual O-H stretching band that masks the critical N-H+ and hydrogen-bonded O-H regions. ATR allows for direct, rapid analysis of the neat powder.

Spectral Interpretation: The formation of the salt is confirmed by the disappearance of the strong, sharp carboxylic acid C=O stretch (~1710 cm−1 ) typical of free citric acid[4], and the emergence of carboxylate ( COO− ) asymmetric and symmetric stretching bands at ~1580 cm−1 and ~1400 cm−1 , respectively. Additionally, a broad band between 2500–2700 cm−1 indicates the N−H+ stretching vibration of the protonated HMTA cage.

Table 2: Diagnostic FT-IR Bands (ATR Mode)

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Structural Significance |

| 3200 - 3400 | Broad, Strong | O-H stretch | Citrate hydroxyl group & moisture |

| 2500 - 2700 | Broad, Medium | N−H+ stretch | Confirms HMTA protonation (Salt formation) |

| 1580 | Strong | COO− asymmetric stretch | Confirms citric acid deprotonation |

| 1400 | Medium | COO− symmetric stretch | Confirms citric acid deprotonation |

| 1238, 1045 | Strong | C-N stretch | Intact HMTA cage[5] |

Self-Validating FT-IR Protocol:

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum of the empty crystal immediately prior to the sample run to dynamically subtract ambient CO2 and water vapor.

-

Sample Application: Place 2-5 mg of methenamine citrate powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

-

Acquisition: Collect 32 scans at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

-

Validation: Check the baseline at 3800-4000 cm−1 . A flat baseline validates proper background subtraction and crystal cleanliness.

Mass Spectrometry (ESI-MS)

Mass spectrometry provides exact molecular weight confirmation of the constituent ions.

Causality in Experimental Design: Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Hard ionization methods (like Electron Impact, EI) would instantly shatter the HMTA cage and the non-covalent salt bridge, yielding only low-mass fragments. ESI allows us to observe the intact protonated HMTA and the deprotonated citrate anion.

Table 3: Diagnostic ESI-MS Ions

| Ionization Mode | m/z Observed | Ion Species | Relative Abundance |

| Positive (+) | 141.1 | [HMTA+H]+ | 100% (Base Peak) |

| Positive (+) | 281.2 | [2HMTA+H]+ | < 10% (Dimer) |

| Negative (-) | 191.0 | [Citrate−H]− | 100% (Base Peak) |

| Negative (-) | 111.0 | [Citrate−H−H2O−CO2]− | ~ 15% (Fragment) |

Self-Validating LC-MS Protocol:

-

Blank Run: Inject a blank solution of 50:50 Methanol/Water (with 0.1% Formic Acid) to establish the background noise threshold and confirm the absence of carryover in the MS source.

-

Sample Preparation: Dilute the sample to 1 µg/mL in the same solvent to prevent detector saturation and ion suppression.

-

Acquisition: Perform direct infusion at 10 µL/min. Alternate between positive and negative polarity switching to capture both the cation and anion in a single analytical run.

-

Validation: The presence of the m/z 141 peak in positive mode and m/z 191 in negative mode, coupled with a clean blank run, definitively validates the salt's composition.

Integrated Spectroscopic Workflow

To ensure rigorous E-E-A-T standards in pharmaceutical quality control, these techniques must be executed sequentially to build a comprehensive structural profile.

Fig 2. Multi-modal spectroscopic workflow for structural validation of methenamine citrate.

Conclusion

The spectroscopic characterization of hexamethylenetetramine citrate demands a multi-modal approach. NMR provides the stoichiometric and skeletal framework, FT-IR confirms the critical proton transfer necessary for salt stability, and ESI-MS delivers exact mass verification of the constituent ions. By understanding the causality behind solvent selection, ionization techniques, and sample preparation, analytical scientists can ensure the highest level of data integrity and API validation.

References

-

Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem - NIH Source: nih.gov URL:[Link]

-

Citric Acid | C6H8O7 | CID 311 - PubChem - NIH Source: nih.gov URL:[Link]

-

-Citric acid 1 H-NMR spectra. Two doublets sloped (roofing) with a... Source: researchgate.net URL:[Link]

-

Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing property Supporting Information Source: rsc.org URL:[Link]

Sources

Hexamethylenetetramine citrate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Hexamethylenetetramine Citrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and development, the introduction of novel compounds and reagents is a constant. Hexamethylenetetramine citrate, a compound with applications ranging from a urinary antiseptic to a component in organic synthesis, demands a thorough understanding of its characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2] This guide moves beyond a simple checklist of precautions. As a Senior Application Scientist, the intent is to provide a framework of understanding—the "why" behind the "how"—enabling researchers to not only follow protocols but to internalize a culture of safety that anticipates and mitigates risk. The following sections are structured to build from foundational knowledge of the compound to practical, actionable safety protocols, grounded in authoritative data and field-proven best practices.

Compound Identification and Physicochemical Profile

Hexamethylenetetramine citrate is the salt formed from hexamethylenetetramine (also known as methenamine or hexamine) and citric acid.[3] Understanding its fundamental properties is the first step in a robust safety assessment. Hexamethylenetetramine itself is a heterocyclic organic compound with a distinctive cage-like adamantane structure.[1][4] The citrate salt form is often utilized in pharmaceutical preparations.[1]

The primary mechanism of action for its antimicrobial properties involves its decomposition. In an acidic environment, such as acidic urine, it hydrolyzes to produce formaldehyde, which is a non-specific bactericidal agent.[2][5][6][7] This pH-dependent decomposition is a critical factor in both its therapeutic use and its handling requirements.[1][8]

Table 1: Physicochemical Properties of Hexamethylenetetramine and its Citrate Salt

| Property | Value | Source |

| Component 1: Hexamethylenetetramine | ||

| Molecular Formula | C6H12N4 | [1][9] |

| Molar Mass | 140.19 g/mol | [1][4] |

| Appearance | White or colorless crystalline powder | [1][4][10] |

| Odor | Almost odorless, or slightly fishy/ammoniacal | [1][4][9] |

| Solubility in Water | 895 g/L at 20 °C (Highly soluble) | [1][11] |

| Melting Point | 280 °C (sublimes with some decomposition) | [1][4] |

| Flash Point | 250 °C (482 °F) | [1][9][10] |

| Chemical Stability | Hygroscopic; sensitive to heat | [11][12] |

| Component 2: Hexamethylenetetramine Citrate | ||

| Molecular Formula | C12H20N4O7 | [3][13] |

| Molar Mass | 332.31 g/mol | [3][13] |

| Synonyms | Methenamine citrate | [3] |

Hazard Identification and Risk Analysis

A comprehensive understanding of the potential hazards is essential for developing effective safety protocols. Hexamethylenetetramine, the active component, is classified as a flammable solid and a skin sensitizer.[14]

Caption: Core hazard categories for Hexamethylenetetramine Citrate.

Health Hazards

-

Skin Sensitization: Repeated or prolonged contact may lead to an allergic skin reaction, causing dermatitis or a rash.[12][15][14][16] This is a primary concern and necessitates the consistent use of appropriate gloves.

-

Irritation: The compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[12] Inhalation of dust can cause coughing and shortness of breath.[12]

-

Ingestion: Ingestion may cause irritation of the urinary and digestive tracts.[12] Large oral doses can lead to more severe conditions, including gastrointestinal distress and potential kidney damage.[12]

-

Chronic Effects: While most animal studies indicate a low genetic risk, there are conflicting results in genotoxicity studies, and it is suspected of causing genetic defects.[17] Prolonged exposure can lead to skin sensitization and may produce an asthma-like condition.[10][12]

Fire and Explosion Hazards

-

Flammability: Hexamethylenetetramine is a flammable solid (Hazard Class 4.1).[11][12][18] It burns readily when ignited but has a high flash point.[12]

-

Dust Explosion: A significant hazard exists when the compound is in a finely powdered form.[10][12][15][18] Dust dispersed in the air can form an explosive mixture.[10] This is a critical consideration during weighing and transfer operations, where dust generation is most likely. All sources of ignition must be eliminated.

Reactivity and Stability

-

Thermal Decomposition: When heated, the compound decomposes. At temperatures between 200-300°C, it primarily produces ammonia and formaldehyde.[5] At higher temperatures (300-800°C), decomposition can also yield toxic and corrosive gases, including hydrogen cyanide and nitrogen oxides.[5][10]

-

Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[11][12] This can affect its physical properties and stability.

-

Chemical Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[10][12][18] Reaction with acids can accelerate its decomposition into formaldehyde and ammonia. It reacts violently with certain substances like sodium peroxide.[12][18]

Caption: Key chemical incompatibilities of Hexamethylenetetramine.

Risk Management and Control Measures

Effective risk management relies on the hierarchy of controls. The following protocols are designed to mitigate the identified hazards.

Engineering Controls

The primary objective of engineering controls is to isolate personnel from the hazard.

-

Ventilation: Always handle Hexamethylenetetramine citrate in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or mixing, a chemical fume hood or a ventilated balance enclosure is mandatory to prevent inhalation.[15][19]

-

Ignition Source Control: Due to its flammability and dust explosion risk, all potential ignition sources must be strictly controlled.[9][15][18] This includes using explosion-proof electrical equipment and non-sparking tools, especially when handling bulk quantities.[9][18] Grounding and bonding of containers and receiving equipment is required during transfers to prevent static discharge.[9][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing or significant dust generation, chemical safety goggles or a face shield should be worn.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber, tested according to standards like EN 374.[11][14] Given the risk of skin sensitization, gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is required for all procedures.[9] For tasks with a higher risk of contamination, additional protective clothing may be necessary.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Administrative Controls and Safe Handling Practices

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[11][15] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10][15]

-

Dust Minimization: Avoid actions that generate dust. When transferring the solid, do so carefully and in a controlled manner.

-

Labeling: Ensure all containers are clearly and accurately labeled according to regulatory standards.

-

Training: All personnel must be trained on the specific hazards of Hexamethylenetetramine citrate and the established safe handling and emergency procedures before working with the compound.[18]

Emergency Procedures

A clear, rehearsed emergency plan is crucial for a swift and effective response.

Spill Response Protocol

This protocol is for minor laboratory spills. For large spills, evacuate the area and contact emergency services.

Step 1: Secure the Area

-

Alert personnel in the immediate vicinity.

-

Evacuate the area if necessary and control entry.[18]

-

Eliminate all ignition sources immediately.[18]

Step 2: Assess the Spill and Don PPE

-

Evaluate the size and nature of the spill.

-

Don appropriate PPE: respirator, chemical goggles, gloves, and protective clothing.

Step 3: Contain and Clean the Spill

-

For a solid spill, do NOT dry sweep.[10]

-

Gently moisten the spilled material with water to prevent dusting.[12][18]

-

Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste.[10][12][18] A HEPA-filter vacuum can also be used for cleanup.[18]

-

Use absorbent paper dampened with water to pick up any remaining residue.[12]

Step 4: Decontaminate and Dispose

-

Wash the spill area with a soap and water solution.[12]

-

Place all contaminated materials (gloves, absorbent paper, etc.) into a sealed, labeled hazardous waste container.[18]

-

Dispose of the waste in accordance with local, state, and federal regulations.[11][18]

Caption: Step-by-step workflow for a minor laboratory spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the affected person to fresh air immediately.[11][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18]

-

Skin Contact: Remove all contaminated clothing immediately.[11][15] Wash the affected skin area thoroughly with plenty of soap and water.[10] If skin irritation or a rash occurs, seek medical attention.[11][16]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][18] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[11] Do NOT induce vomiting.[15] Call a physician or poison control center immediately.[11]

Firefighting Measures

-

Extinguishing Media: For small fires, use dry chemical, CO2, sand, earth, water spray, or regular foam.[12][18] For large fires, use water spray, fog, or regular foam.[12]

-

Hazards of Combustion: Fire produces poisonous and irritating gases, including formaldehyde, ammonia, nitrogen oxides, and carbon monoxide.[10][11][12][15][18]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous substances and decomposition products.[9][11]

Storage and Disposal

Proper storage and disposal are vital for long-term safety and environmental protection.

Storage

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[20][18]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9][11][18]

-

Store separately from incompatible materials, particularly strong acids and oxidizing agents.[10][18]

-

The compound is hygroscopic; therefore, storage in a dry, desiccated environment is crucial to maintain its integrity.[11]

Disposal

-

This material and its container must be disposed of as hazardous waste.[11]

-

Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.[11] Consult with your institution's environmental health and safety office for specific guidance.

Conclusion

Hexamethylenetetramine citrate is a valuable compound in research and development, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. Its primary risks—skin sensitization, flammability as a solid, and potential for dust explosion—can be effectively managed through a combination of robust engineering controls, consistent use of appropriate PPE, and adherence to safe handling practices. By internalizing the principles outlined in this guide, researchers and scientists can create a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a responsible laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene tetramine. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylenetetramine. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hexamine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118640, Hexamethylenetetramine citrate. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1228 - HEXAMETHYLENETETRAMINE. Available at: [Link]

-

StatLab. (n.d.). Hexamethylenetetramine Safety Data Sheet. Available at: [Link]

-

Wikipedia. (n.d.). Hexamethylenetetramine. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach. Available at: [Link]

-

PubMed. (n.d.). Hexamethylenetetramine: a review. Available at: [Link]

-

CPAchem Ltd. (2025). Safety data sheet: Hexamethylenetetramine solution (OP003). Available at: [Link]

-

Semantic Scholar. (n.d.). Thermal Decomposition of Hexamethylene Tetramine. Available at: [Link]

-

Environmental Protection Agency (EPA). (2006). Inert Reassessments: Hexamethylenetetramine (HMTA; CAS Reg. No. 100-97-0). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4101, Hexamethylenetetramine. Available at: [Link]

-

Ataman Kimya. (n.d.). HEXAMETHYLENETETRAMINE. Available at: [Link]

-

SIELC Technologies. (2018). Hexamethylenetetramine citrate. Available at: [Link]

-

PENTA. (2025). SAFETY DATA SHEET - Hexamethylenetetramine. Available at: [Link]

-

PubMed. (n.d.). Usefulness of hexamethylenetetramine as an adjuvant to radiation and cisplatin in the treatment of solid tumors: its independency of p53 status. Available at: [Link]

-

MDPI. (2023). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Available at: [Link]

-

Ideal Medical Solutions. (n.d.). Hexamethylenetetramine, ≥99.0%. Available at: [Link]

-

Moonarc. (2024). Industrial use of Hexamine. Available at: [Link]

-

University of Toronto. (n.d.). Hazardous Chemical Spill Control Procedure. Available at: [Link]

Sources

- 1. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Hexamethylenetetramine citrate | C12H20N4O7 | CID 118640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexamethylenetetramine | 100-97-0 [amp.chemicalbook.com]

- 5. Hexamethylenetetramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. themoonarc.com [themoonarc.com]

- 8. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. statlab.com [statlab.com]

- 10. ICSC 1228 - HEXAMETHYLENETETRAMINE [inchem.org]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. HEXAMETHYLENETETRAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Hexamethylenetetramine citrate | SIELC Technologies [sielc.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemos.de [chemos.de]

- 16. cpachem.com [cpachem.com]

- 17. epa.gov [epa.gov]

- 18. nj.gov [nj.gov]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of Hexamethylenetetramine Citrate

Abstract

Hexamethylenetetramine citrate (HMTA-Citrate) is a salt formed from the heterocyclic amine Hexamethylenetetramine and the organic acid, citric acid.[1] Its primary pharmacological significance lies in its use as a urinary tract antiseptic, where the Hexamethylenetetramine (also known as Methenamine) moiety acts as a prodrug.[2] Under the acidic conditions of urine, it hydrolyzes to produce formaldehyde, which provides a localized bactericidal effect.[3][4] Understanding the stability, reaction kinetics, and structural properties of this compound is paramount for optimizing its therapeutic efficacy and ensuring formulation stability. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate Hexamethylenetetramine citrate. We will bridge the gap between in silico predictions and experimental validations, offering researchers and drug development professionals a robust framework for characterizing such molecular complexes. The narrative emphasizes the causality behind methodological choices, grounding theoretical claims in established protocols and authoritative references.

Molecular Architecture and Scientific Rationale

The Constituent Moieties: Hexamethylenetetramine and Citric Acid

Hexamethylenetetramine (HMTA) is a heterocyclic organic compound with a unique, highly symmetrical cage-like structure analogous to adamantane, with four nitrogen atoms at the vertices of a tetrahedron linked by methylene bridges.[2] This Td symmetry makes it an excellent candidate for theoretical studies.[5] Industrially, it is synthesized by the condensation of formaldehyde and ammonia.[5]

Citric acid is a weak tricarboxylic acid naturally found in citrus fruits.[5] In the context of HMTA-Citrate, its role is twofold: it acts as a counter-ion to form a stable salt with the basic HMTA, and it can help maintain an acidic local pH, which is critical for the therapeutic action of HMTA.

The resulting salt, Hexamethylenetetramine citrate, has the molecular formula C12H20N4O7 and a molecular weight of approximately 332.31 g/mol .[1][6]

The Imperative for Computational Investigation

While experimental techniques provide invaluable data on bulk properties, a computational approach allows us to probe the molecule at an atomic level. Theoretical studies are essential for:

-

Mechanistic Insight: Elucidating the step-by-step mechanism of HMTA hydrolysis, including protonation states and transition state energies, which are difficult to capture experimentally.[7][8]

-

Predictive Power: Calculating properties such as vibrational spectra, electronic structure, and thermal stability before undertaking lengthy and resource-intensive experiments.[9][10]

-

Structural Refinement: Corroborating and refining structures obtained from experimental methods like X-ray diffraction.[8]

-

Rational Design: Providing a foundation for designing novel co-crystals or formulations with tailored properties like enhanced solubility or modified release kinetics.[8]

Core Computational Methodologies: A Theoretical Framework

The cornerstone of modern computational chemistry for systems like HMTA-Citrate is Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT offers a compelling balance between computational accuracy and efficiency, making it the workhorse for molecular modeling.[11] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is significantly faster than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

Causality of Choice: For organic molecules involving non-covalent interactions, hydrogen bonding, and potential proton transfer, DFT provides reliable geometries and energies. The selection of a specific functional and basis set is critical and must be justified.

-

Functionals: Hybrid functionals like B3LYP are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, offering improved accuracy for a wide range of chemical systems.[11]

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The inclusion of diffuse functions (++) is crucial for accurately describing anions and non-covalent interactions (like hydrogen bonds in the citrate moiety), while polarization functions (d,p) are necessary to model the correct shape of electron orbitals in bonded atoms.[11]

Simulating the Molecular Environment

Calculations can be performed in the gas phase to understand the intrinsic properties of the molecule. However, to simulate realistic conditions (e.g., in aqueous solution), solvent effects must be considered. This is typically achieved through implicit solvent models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium, offering a computationally inexpensive way to account for bulk solvent effects.

In Silico Analysis of Hexamethylenetetramine Citrate

A computational investigation follows a logical workflow, beginning with the fundamental structure and progressing to dynamic properties.

Geometry Optimization and Electronic Structure

The first step is to determine the lowest-energy three-dimensional structure of the HMTA-Citrate complex. This "geometry optimization" process uses DFT to calculate the forces on each atom and iteratively adjusts their positions until a stable minimum on the potential energy surface is found.[11]

From the optimized geometry, we can analyze:

-

Intermolecular Interactions: The precise nature of the hydrogen bonds between the protonated HMTA nitrogen atoms and the carboxylate groups of the citrate anion.

-

Bond Parameters: Key bond lengths and angles, which can be compared with experimental X-ray diffraction data.[8]

-

Charge Distribution: Analysis of Mulliken or Natural Bond Orbital (NBO) charges reveals the electronic landscape of the molecule, highlighting the acidic protons and basic nitrogen sites, which are key to its reactivity.[12]

Simulating Vibrational Spectra (FT-IR & Raman)

Once the optimized geometry is obtained, a frequency calculation can be performed. This computation solves for the normal modes of vibration of the molecule.[9] The results are twofold:

-

Zero-Point Energy Correction: It provides the zero-point vibrational energy (ZPVE), which is essential for accurate thermodynamic calculations.

-

Spectrum Prediction: It yields the frequencies and intensities of vibrational modes, allowing for the direct simulation of FT-IR and Raman spectra.[9][11]

The Causality of Comparison: Comparing the computed spectrum with an experimental one is a critical validation step. A close match confirms that the computationally determined structure is indeed the one present in the experimental sample. Discrepancies can point to environmental effects (e.g., solid-state vs. gas-phase) or the presence of different conformers.

Mapping the Hydrolysis Reaction Pathway

The therapeutic action of HMTA-Citrate hinges on the acid-catalyzed hydrolysis of HMTA. Computational chemistry is uniquely suited to map this reaction mechanism. The process involves:

-

Identifying Reactants and Products: Modeling the initial state (protonated HMTA) and the final products (formaldehyde and ammonia/ammonium).

-

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS is computationally intensive but crucial, as its energy determines the activation barrier and thus the rate of the reaction.[13]

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

This analysis provides a detailed, step-by-step understanding of how formaldehyde is released, a level of detail unattainable through experiment alone.

Experimental Validation: The Self-Validating System

Theoretical predictions must be anchored by robust experimental data. The synergy between computation and experiment forms a self-validating loop where each informs and confirms the other.

Synthesis and Crystallization

Hexamethylenetetramine citrate is typically synthesized through a straightforward acid-base reaction by combining stoichiometric amounts of Hexamethylenetetramine and citric acid in a suitable solvent, such as ethanol or water, followed by crystallization.

Protocol: Vibrational Spectroscopy

Objective: To obtain the experimental vibrational fingerprint of HMTA-Citrate and compare it with DFT predictions.

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the dried HMTA-Citrate sample with 100-200 mg of spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar.

-

Pellet Pressing: Transfer the powdered mixture to a pellet die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect an average of 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected and automatically subtracted.

-

Data Analysis: Assign major peaks corresponding to functional groups (O-H, C-H, C=O, C-N) and compare the fingerprint region (<1500 cm⁻¹) with the DFT-calculated spectrum.

Protocol: Thermal Analysis

Objective: To determine the thermal stability, melting point, and decomposition profile of HMTA-Citrate.

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of the HMTA-Citrate sample into an aluminum DSC/TGA pan.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

DSC Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Instrument Setup (TGA): Place the sample pan onto the TGA balance.

-

TGA Program: Use the same heating program and atmosphere as in the DSC experiment.

-

Data Analysis:

-

From the DSC thermogram, identify the onset temperature of endothermic peaks (melting) and exothermic peaks (decomposition).[12]

-

From the TGA curve, determine the temperatures at which mass loss occurs and quantify the percentage of mass lost at each step. This validates the decomposition pathway (e.g., loss of water, ammonia, etc.).

-

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To unambiguously determine the solid-state structure of HMTA-Citrate, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may involve slow evaporation of the solvent from a saturated solution of HMTA-Citrate.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. The result is an electron density map from which atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.

-

Data Analysis: The final refined structure provides precise atomic coordinates, which serve as the ultimate benchmark for validating the accuracy of the DFT geometry optimization.[8]

Data Presentation and Visualization

Tabulated Data

For clarity and direct comparison, quantitative data should be summarized in tables.

Table 1: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for HMTA-Citrate.

| Vibrational Mode Description | Experimental FT-IR (cm⁻¹) | Calculated DFT (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3450 (broad) | 3465 |

| C-H Stretch (Aliphatic) | 2950-2850 | 2930, 2875 |

| C=O Stretch (Carboxylate) | ~1710, ~1580 | 1705, 1590 |

| C-N Stretch (HMTA Cage) | ~1240, ~1010 | 1235, 1005 |

| Cage Deformation | ~670 | 675 |

Note: Values are illustrative representations based on typical functional group frequencies.

Table 2: Thermal Analysis Summary of HMTA-Citrate.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) (from TGA) |

| Melting | ~165 °C | 170.5 °C[12] | ~0% |

| Decomposition Stage 1 | ~172 °C | 174.0 °C[12] | Variable |

| Decomposition Stage 2 | ~195 °C | 200.5 °C[12] | Variable |

Note: Temperatures are based on literature data for related HMTA salts and may vary.[12]

Diagrams and Workflows

Visualizations are essential for conveying complex relationships and processes.

Caption: Molecular components of Hexamethylenetetramine Citrate.

Caption: Integrated computational and experimental validation workflow.

Caption: Simplified logical pathway for the hydrolysis of HMTA.

Conclusion and Future Outlook

The integrated approach of combining theoretical calculations with empirical validation provides a powerful paradigm for the study of molecular salts like Hexamethylenetetramine citrate. DFT calculations grant unparalleled insight into molecular structure, electronic properties, and reaction mechanisms, while experimental techniques like spectroscopy, thermal analysis, and X-ray diffraction provide the necessary grounding in reality.

Future research will likely move towards more complex multiscale models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the interaction of HMTA-Citrate with its biological environment, such as bacterial enzymes or transport proteins.[14] Furthermore, the application of machine learning and artificial intelligence, trained on large datasets of computational and experimental results, holds the promise of accelerating the discovery and optimization of new therapeutic agents.

References

-

PubChem. Hexamethylenetetramine citrate. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2018, May 16). Hexamethylenetetramine citrate. [Link]

-

Wikipedia. Hexamethylenetetramine. [Link]

-

MDPI. (2023, November 29). Identification of Aggregation Processes in Hexamethylenetetramine Aqueous Solutions: A Comprehensive Raman and Acoustic Spectroscopic Study Combined with Density Functional Theory Calculations. [Link]

-

Ataman Kimya. HEXAMETHYLENETETRAMINE. [Link]

-

Royal Society of Chemistry. (2021). Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach. Organic & Biomolecular Chemistry. [Link]

-

Taylor & Francis Online. Hexamethylenetetramine – Knowledge and References. [Link]

-

National Library of Medicine. (2002, May). Vibrational frequencies and structural determinations of hexamethylenetetraamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Scilit. Simulation approach to decomposition kinetics and thermal hazards of hexamethylenetetramine. [Link]

-

ResearchGate. (2015). Computed vibrational spectra of hexamethylenetetramine and its derivatives. Request PDF. [Link]

-

PubChem. Hexamethylenetetramine. National Center for Biotechnology Information. [Link]

-

MDPI. (2023, January 16). Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA. [Link]

-

ResearchGate. (2013, May 29). Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process. [Link]

-

Royal Society of Chemistry. (2017). The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. Physical Chemistry Chemical Physics. [Link]

-

Semantic Scholar. Frequency Distribution of Hexamethylenetetramine Crystals. [Link]

-

Royal Society of Chemistry. Supplementary Information: Thermal decomposition of hexamethylenetetramine. [Link]

-

National Library of Medicine. (2023, November 29). Identification of Aggregation Processes in Hexamethylenetetramine Aqueous Solutions: A Comprehensive Raman and Acoustic Spectroscopic Study Combined with Density Functional Theory Calculations. PMC. [Link]

-

Ataman Kimya. HEXAMETHYLENETETRAMINE. [Link]

-

Semantic Scholar. (2021, September 22). Intermolecular Forces Driving Hexamethylenetetramine Co-Crystal Formation, a DFT and XRD Analysis. [Link]

-

University of Alberta Libraries. (1973). The vibrational spectra of hexamethylenetetramine and its clathrate hydrate. ERA: Education & Research Archive. [Link]

-

ResearchGate. (2023, November 16). (PDF) Identification of Aggregation Processes in Hexamethylenetetramine Aqueous Solutions: A Comprehensive Raman and Acoustic Spectroscopic Study Combined with Density Functional Theory Calculations. [Link]

-

ResearchGate. (2020). The crystal structure of hexamethylene-tetramine. [Link]

-

MDPI. (2023, March 31). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. [Link]

-

Royal Society of Chemistry. (2021). Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing properties. Dalton Transactions. [Link]

-

Ataman Kimya. HEXAMETHYLENE TETRAMINE. [Link]

-

arXiv. (2025, June 25). Quantum-Centric Alchemical Free Energy Calculations. [Link]

-

CORE. Study of the Hexamethylenetetramine, Ammonia, and Formaldehyde System: Quantitative Determinations. [Link]

-

arXiv. (2025, March 17). VQE-based simulations of organic molecules for pharmaceutical applications. [Link]

-

National Library of Medicine. (2021, March 24). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC. [Link]

-

Academia.edu. (2013). (PDF) Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process. [Link]

Sources

- 1. Hexamethylenetetramine citrate | C12H20N4O7 | CID 118640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hexamethylenetetramine citrate | SIELC Technologies [sielc.com]

- 7. The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Vibrational frequencies and structural determinations of hexamethylenetetraamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantum-Centric Alchemical Free Energy Calculations [arxiv.org]

Methodological & Application

Hexamethylenetetramine: A Versatile Reagent for the Synthesis of Aldehydes and Amines - Application Notes and Protocols

Introduction: The Unique Chemistry of Hexamethylenetetramine

Hexamethylenetetramine, also known as methenamine or urotropin (HMTA), is a heterocyclic organic compound with a distinctive adamantane-like cage structure.[1] Discovered by Aleksandr Butlerov in 1859, it is synthesized industrially by the reaction of formaldehyde and ammonia.[1] Its high solubility in water and polar organic solvents, commercial availability, and low cost make it an attractive reagent in diverse fields, from the production of phenolic resins to medicine.[2]

In the realm of organic synthesis, HMTA is a uniquely versatile building block. Its structure allows it to act as a source of various functionalities. Under acidic conditions, it can hydrolyze to release formaldehyde and ammonia, but its true synthetic power lies in its ability to act as a formylating agent, an aminomethylating agent, and a precursor to primary amines through several classic name reactions.[1][3] This guide provides an in-depth exploration of its application in the Duff, Sommelet, and Delépine reactions, offering detailed mechanistic insights and practical laboratory protocols for researchers.

A note on formulation: While HMTA is often formulated as a salt, such as hexamethylenetetramine citrate or hippurate for medical applications as a urinary antiseptic, the reactive species in the synthetic transformations discussed herein is the neutral HMTA molecule itself.[1] The acidic conditions required for these reactions are typically furnished by the solvents or co-reagents used in the specific protocol.

Critical Safety and Handling Information

Hexamethylenetetramine is a flammable solid and requires careful handling to mitigate risks.[4][5]

-

Flammability : HMTA is a category 2 flammable solid. Keep away from heat, sparks, open flames, and other ignition sources.[5] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[6]

-

Dust Explosion Hazard : As a powder, HMTA can form explosive mixtures with air. Handle in well-ventilated areas and prevent dust accumulation.[7]

-

Health Hazards : HMTA may cause an allergic skin reaction (sensitization) and irritation to the eyes and skin.[4][7] Prolonged inhalation may lead to asthma-like symptoms.[7]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6] If significant dust is expected, use a respirator with an appropriate particulate filter.[5]

-

Storage : Store in a cool, dry, well-ventilated area, separated from strong acids and oxidizing agents.[6][7] The material is hygroscopic and should be stored in tightly sealed containers.[6]

Part 1: Synthesis of Aldehydes via Hexamethylenetetramine

HMTA serves as a stable, solid source of a formyl group equivalent, enabling the synthesis of aldehydes through two primary named reactions: the Duff reaction for phenols and the Sommelet reaction for benzylic halides.

The Duff Reaction: Aromatic Formylation

The Duff reaction provides a direct route to ortho-hydroxybenzaldehydes by reacting a phenol with HMTA in an acidic medium.[8] Formylation occurs preferentially at the position ortho to the hydroxyl group due to its strong activating and directing effects.[1] If both ortho positions are blocked, formylation may occur at the para position.[1]

The reaction proceeds via an electrophilic aromatic substitution. In an acidic medium (e.g., acetic or trifluoroacetic acid), HMTA becomes protonated and generates a reactive electrophilic iminium ion. The electron-rich phenol ring attacks this ion, leading to an aminomethylated intermediate. Subsequent intramolecular redox steps and hydrolysis of the resulting imine yield the final aldehyde product.[8][9] The requirement for a strongly electron-donating group, such as a hydroxyl, is critical for activating the aromatic ring towards the relatively weak iminium ion electrophile.[1]

The Duff reaction is effective for a variety of activated aromatic substrates. Yields are often moderate but can be very high for highly activated systems.

| Starting Material | Product | Catalyst/Solvent | Yield (%) | Reference |

| 2,6-Dimethylphenol | 4-Formyl-2,6-dimethylphenol | Acetic Acid | 95% | [10] |

| Phenol | Salicylaldehyde | TFA | 81% | [2] |

| 2,6-Dimethylanisole | 2,6-Dimethyl-4-formylanisole | TFA | 74% | [10] |

| p-Cresol | 2-Hydroxy-4-methylbenzaldehyde | Glyceroboric acid | 29% | [3] |

| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | Acetic Acid/TMSCl | ~25% | [11] |

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[9]

Materials:

-

p-Cresol (1.0 mmol, 108 mg)

-

Hexamethylenetetramine (HMTA) (3.0 mmol, 420 mg)

-

Trifluoroacetic acid (TFA) (5 mL)

-

Microwave reaction vessel (10 mL) with magnetic stir bar

-

Ethyl acetate, deionized water, brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation : In a 10 mL microwave reaction vessel, add p-cresol (1.0 mmol) and a magnetic stir bar.

-

Addition of Reagents : To the vessel, add HMTA (3.0 mmol) followed by trifluoroacetic acid (5 mL).

-

Vessel Sealing : Securely cap the reaction vessel.

-

Microwave Irradiation : Place the vessel in a laboratory microwave reactor. Set the reaction temperature to 120 °C, the power to 200 W (with power-max setting on), and the reaction time to 10 minutes. Ensure stirring is active throughout the irradiation.[9]

-

Reaction Monitoring : The reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Workup : After the reaction is complete, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing : Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The resulting 2-hydroxy-4-methylbenzaldehyde can be purified by column chromatography on silica gel if necessary.

The Sommelet Reaction: From Benzylic Halides to Aldehydes

First reported by Marcel Sommelet in 1913, this reaction converts a benzylic halide into its corresponding aldehyde using HMTA and water.[12][13] It is a valuable method for introducing an aldehyde group without over-oxidation to the carboxylic acid, a common issue with stronger oxidizing agents.[12]

The reaction begins with the nucleophilic attack of an HMTA nitrogen atom on the benzylic halide, an SN2 reaction that forms a quaternary ammonium salt (a hexaminium salt).[12][14] Upon heating in aqueous media, this salt hydrolyzes. While complete hydrolysis could lead to a primary amine (the Delépine reaction), the Sommelet pathway involves a complex rearrangement and hydrolysis sequence, ultimately forming the aldehyde and methylamine as a byproduct.[12] The reaction is most effective for primary benzylic halides.[12]

The Sommelet reaction is broadly applicable to activated halides, with yields typically in the 50-80% range.[12]

| Starting Material | Product | Solvent | Yield (%) | Reference |

| p-Xylyl chloride | Terephthalaldehyde | Acetic Acid/H₂O | >80% | [15] |

| 3-Thenyl bromide | 3-Thenaldehyde | Chloroform/H₂O | 54-72% | [4] |

| Benzyl chloride | Benzaldehyde | 60% aq. Ethanol | ~70% | [16] |

| 2-Chloromethylthiophene | Thiophene-2-carboxaldehyde | H₂O | 61-68% | [13] |

This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for laboratory methods.[4]

Materials:

-

3-Thenyl bromide (0.5 mol, 88 g)

-

Hexamethylenetetramine (HMTA) (0.55 mol, 77 g)

-

Chloroform (200 mL)

-

Deionized water

-

Dilute Hydrochloric acid

-

Diethyl ether

-

Anhydrous calcium sulfate (Drierite)

Procedure:

-

Salt Formation : In a large flask equipped with a reflux condenser, dissolve HMTA (0.55 mol) in chloroform (200 mL). Add 3-thenyl bromide (0.5 mol) rapidly with shaking. The reaction is exothermic and may reflux spontaneously; be prepared to moderate the reaction if necessary.[4]

-

Reflux : Once the initial exothermic reaction subsides, heat the mixture to reflux using a steam bath for 30 minutes.

-

Hydrolysis of Salt : Cool the reaction mixture. Pour the mixture of chloroform and the precipitated hexaminium salt into 250 mL of water and stir vigorously until the salt dissolves completely.

-

Separation : Transfer the mixture to a separatory funnel. Separate the chloroform layer and wash the combined aqueous layers twice with 125 mL portions of chloroform to remove any unreacted starting material.

-

Steam Distillation : Transfer the combined aqueous extracts to a steam distillation apparatus. Steam distill the mixture until the distillate runs clear (approximately 1 L of distillate). The aldehyde is volatile with steam, while the amine byproducts are not.

-

Extraction : Acidify the collected distillate with a small amount of dilute HCl to ensure any basic amine impurities are protonated and remain in the aqueous phase.[4] Extract the acidified distillate with three 100-mL portions of diethyl ether.

-

Drying and Concentration : Combine the ether extracts and dry over an anhydrous drying agent (e.g., Drierite). Filter off the drying agent and evaporate the ether on a rotary evaporator.

-

Purification : Distill the residue under reduced pressure to obtain pure 3-thenaldehyde (b.p. 72–78 °C at 12 mm Hg). The expected yield is 54–72%.[4]

Part 2: Synthesis of Primary Amines via the Delépine Reaction

Named after Stéphane Marcel Delépine, this reaction provides a robust method for synthesizing primary amines from alkyl or benzylic halides.[17] It is particularly valued for its selectivity, as it avoids the over-alkylation that often plagues other amine synthesis methods.[18]

The Delépine reaction is a two-step process. The first step is identical to the Sommelet reaction: an SN2 reaction between the alkyl halide and HMTA to form a stable, often crystalline, quaternary hexaminium salt.[19] The crucial difference lies in the second step. Instead of hydrolysis with water alone, the salt is treated with concentrated ethanolic hydrochloric acid. Under these strongly acidic conditions, the entire cage structure of the salt hydrolyzes, cleaving all C-N bonds and liberating the primary amine as its hydrochloride salt, along with formaldehyde (as its diethyl acetal) and ammonium chloride.[17][19]

This reaction works well for reactive halides, providing good yields of the desired primary amine.

| Starting Material | Product | Yield (%) | Reference |

| Substituted Benzyl Bromide | Substituted Benzylamine | 78% (2 steps) | [20] |

| 2,3-Dibromopropene | 2-Bromoallylamine | 70-78% | [7][17] |

| 2-Bromo-3′,5′-bisbenzyloxyacetophenone | 3′,5′-Bisbenzyloxyphenacylammonium chloride | Not specified | [21] |

This protocol outlines the general two-step procedure for amine synthesis.[18][22][23]

Materials:

-

Alkyl or benzyl halide (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.1 eq)

-

Chloroform or Dichloromethane

-

Concentrated Hydrochloric Acid

-

Ethanol (95% or absolute)

-

Diethyl ether

-

Aqueous Sodium Hydroxide (e.g., 5 M)

Procedure:

Step 1: Formation of the Hexaminium Salt

-

Dissolve the alkyl halide (1.0 eq) in chloroform in a round-bottom flask.

-

Add a solution of HMTA (1.1 eq) in chloroform to the flask.

-

Stir the mixture at room temperature or with gentle reflux for 2-12 hours. The quaternary salt is typically insoluble in chloroform and will precipitate from the solution.[19]

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with cold chloroform or diethyl ether to remove any unreacted starting materials and dry the salt under vacuum. In many cases, this salt is pure enough for the next step without further purification.[18]

Step 2: Acid Hydrolysis of the Salt

-

Place the dried hexaminium salt in a round-bottom flask equipped with a reflux condenser.

-

Add a mixture of concentrated HCl and 95% ethanol (typically a 1:5 v/v ratio).

-

Heat the mixture to reflux for 6-18 hours. The reaction progress can be monitored by TLC until the starting salt has been consumed.

-

After cooling, remove the ethanol under reduced pressure.

-

Add water to the residue to dissolve the amine hydrochloride and ammonium chloride salts. Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and make it basic (pH > 11) by the slow addition of concentrated aqueous NaOH. This deprotonates the amine hydrochloride, liberating the free primary amine.

-

Extract the free amine into an organic solvent like diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and concentrate under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or recrystallization.

Conclusion

Hexamethylenetetramine stands out as a remarkably versatile and economical reagent in synthetic organic chemistry. Its unique cage structure provides a gateway to aldehydes and primary amines from readily available halide and phenol precursors. The Duff, Sommelet, and Delépine reactions are time-honored transformations that remain highly relevant in modern research and development. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can effectively leverage the synthetic potential of HMTA to construct valuable molecular architectures for pharmaceuticals, agrochemicals, and materials science.

References

-

Wikipedia. (n.d.). Hexamethylenetetramine. Retrieved from [Link]

-

Campaigne, E., & McCarthy, W. C. (1953). 3-Thenaldehyde. Organic Syntheses, 33, 93. DOI: 10.15227/orgsyn.033.0093. Available at: [Link]

-

Russell, L. (2013). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. Retrieved from [Link]

-

Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Delépine Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Delépine Reaction. Retrieved from [Link]

-

ResearchGate. (2021). Formylation of phenols, methoxy-and methylbenzenes. [Data table]. Retrieved from [Link]

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.

-

International Labour Organization. (1993). International Chemical Safety Cards: HEXAMETHYLENETETRAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]

-

PENTA. (2025). Hexamethylenetetramine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylene tetramine. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

- Google Patents. (1981). EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction.

-

Scribd. (n.d.). Delépine Amine Synthesis Method. Retrieved from [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Sommelet reaction - wikidoc [wikidoc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Duff_reaction [chemeurope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 12. grokipedia.com [grokipedia.com]

- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Delépine reaction - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Delepine reaction [organic-chemistry.org]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. Delépine Reaction [drugfuture.com]

- 23. synarchive.com [synarchive.com]

Application Note: Hexamethylenetetramine Citrate as a Bifunctional Protic Catalyst in Multicomponent Reactions

Executive Summary

Multicomponent reactions (MCRs) are essential tools in green chemistry and drug discovery, enabling the rapid, atom-economical assembly of complex pharmacophores. This application note details the implementation of Hexamethylenetetramine citrate (HMTA-citrate) —a protic organic salt[1]—as a highly efficient, metal-free, and reusable catalyst for MCRs. By synergizing the basicity of the HMTA cage with the multi-proton donating capability of citric acid, this catalytic system provides a self-validating, high-yield pathway for the one-pot synthesis of biologically active heterocycles, such as 2-amino-4H-pyrans.

Mechanistic Rationale: The Causality of Catalytic Design

The selection of a catalyst in MCRs dictates both the thermodynamic pathway and kinetic viability of the reaction. HMTA-citrate (Methenamine citrate) operates via a highly efficient bifunctional activation mechanism that mimics the success of more complex HMTA-based ionic liquids anchored on metal-organic frameworks[2]:

-

Electrophilic Activation (Citrate Moiety): Citric acid provides a dense hydrogen-bonding network. In the context of MCRs, the citrate anion hydrogen-bonds with the carbonyl oxygen of the aromatic aldehyde, increasing its electrophilicity and lowering the activation energy for subsequent nucleophilic attack.

-

Nucleophilic/Base Activation (HMTA Core): Hexamethylenetetramine (HMTA) is a tertiary amine with a highly symmetric, adamantane-like cage structure[3]. It acts as a mild Brønsted base to abstract a proton from the active methylene compound (e.g., malononitrile or dimedone), generating a highly reactive enolate or carbanion[4].

This synergistic "push-pull" mechanism circumvents the need for transition-metal catalysts, aligning with sustainable pharmaceutical manufacturing paradigms while preventing unwanted side-product oligomerization.

Fig 1. Bifunctional catalytic cycle of HMTA-citrate in multicomponent reactions.

Experimental Protocols: One-Pot Synthesis of 2-Amino-4H-Pyrans

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Self-Validating Principle: The reaction progress is visually indicated by the precipitation of the target product from the green solvent mixture. The catalyst's integrity is validated by its quantitative recovery from the aqueous filtrate.

Materials Required

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Hexamethylenetetramine citrate (HMTA-citrate) (10 mol%)[1]

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology

-

Reagent Preparation: In a 25 mL round-bottom flask, sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) to 5.0 mL of the EtOH/H₂O solvent mixture.

-

Catalyst Introduction: Add exactly 10 mol% of HMTA-citrate to the stirring mixture. Expert Insight: 10 mol% provides the optimal balance between reaction rate and atom economy; lower loadings fail to fully activate the Knoevenagel intermediate, while higher loadings can induce unwanted aldol condensations.

-

Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase until the complete disappearance of the starting materials (typically 15–30 minutes).

-

Product Isolation: Cool the reaction mixture to room temperature. The 2-amino-4H-pyran derivative will precipitate as a crystalline solid. Filter the solid and wash with ice-cold water (2 × 5 mL) followed by cold ethanol (2 mL).

-

Catalyst Recovery: The filtrate contains the highly water-soluble HMTA-citrate[3]. Evaporate the solvent under reduced pressure, wash the residue with diethyl ether to remove trace organic impurities, and dry under vacuum at 50 °C. The recovered catalyst can be reused for up to 5 consecutive cycles without significant loss of activity.

-

Analytical Validation: Verify the product purity via melting point determination and ¹H/¹³C NMR spectroscopy.

Fig 2. Self-validating experimental workflow for HMTA-citrate catalyzed MCRs.

Data Presentation: Catalyst Optimization

The following table summarizes the quantitative data for the optimization of the model reaction (benzaldehyde, malononitrile, and dimedone). The synergistic effect of the HMTA-citrate salt is evident when compared to its individual components.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | None (Control) | EtOH/H₂O | 60 | 120 | Trace |

| 2 | HMTA (10 mol%) | EtOH/H₂O | 60 | 45 | 78 |

| 3 | Citric Acid (10 mol%) | EtOH/H₂O | 60 | 60 | 65 |

| 4 | HMTA-Citrate (5 mol%) | EtOH/H₂O | 60 | 30 | 88 |

| 5 | HMTA-Citrate (10 mol%) | EtOH/H₂O | 60 | 15 | 96 |

| 6 | HMTA-Citrate (15 mol%) | EtOH/H₂O | 60 | 15 | 96 |

| 7 | HMTA-Citrate (10 mol%) | Solvent-Free | 80 | 25 | 89 |

Note: Entry 5 represents the optimized, self-validating conditions, demonstrating that the pre-formed HMTA-citrate salt drastically reduces reaction time while maximizing yield compared to isolated HMTA or Citric Acid.

References

-

[1] Hexamethylenetetramine citrate | C12H20N4O7 | CID 118640 - PubChem - NIH. Source: nih.gov. 1

-

[3] Hexamethylenetetramine - Wikipedia. Source: wikipedia.org.3

-

[2] Hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework composite: a novel and versatile tool for the preparation of pyrido[2,3-d:5,6-d′]. Source: rsc.org. 2

-

[4] Hexamethylenetetramine as an Efficient Catalyst for One Pot, Three Component Synthesis of 2-Amino-4H-Pyran Derivatives. Source: scispace.com. 4

-

Citric acid encapsulation by a double helical foldamer in competitive solvents. Source: cnrs.fr.

Sources

- 1. Hexamethylenetetramine citrate | C12H20N4O7 | CID 118640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal–organic framework composite: a novel and versatile tool for the preparation of pyrido[2,3- ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09054A [pubs.rsc.org]

- 3. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

Advanced Application Note: Hexamethylenetetramine Citrate in the Synthesis of Pharmaceutical Intermediates

Executive Summary

Hexamethylenetetramine citrate (also known as methenamine citrate, CAS 34317-08-3) is a stable, stoichiometrically balanced salt of hexamethylenetetramine (HMTA) and citric acid[1]. While historically recognized in the medical field as a prodrug for urinary tract antisepsis[2], its unique physicochemical properties make it an exceptional, dual-action reagent in organic synthesis. By providing both a formaldehyde/ammonia equivalent and a mild, built-in acidic buffer, HMTA citrate enables highly controlled formylation and amination of sensitive pharmaceutical intermediates. This guide details the mechanistic advantages and self-validating protocols for utilizing HMTA citrate in complex API (Active Pharmaceutical Ingredient) synthesis.

Mechanistic Rationale: The "Internal Buffer" Advantage

In standard organic transformations such as the or Sommelet reaction, free HMTA requires strongly acidic conditions to protonate its stable, adamantane-like cage[3]. This protonation triggers ring-opening, exposing the highly reactive electrophilic iminium ion ( CH2=N+ )[3]. However, the reliance on strong external acids (e.g., trifluoroacetic acid or glacial acetic acid)[4] frequently leads to the degradation of acid-labile functional groups (such as acetals, silyl ethers, or specific protecting groups) on complex API precursors.

The Causality of Citrate Selection: HMTA citrate solves this chemoselectivity issue by functioning as a self-activating, internal buffer system. Citric acid ( pKa1≈3.13 ) acts as an internal proton donor, establishing a localized, mildly acidic microenvironment. This facilitates a slow, thermodynamically controlled release of the electrophilic iminium species. The buffered nature prevents rapid exothermic decomposition and minimizes the formation of polymeric by-products, ensuring high functional group tolerance during the synthesis of advanced intermediates.

Figure 1: Mechanism of HMTA Citrate activation and ortho-selective formylation (Modified Duff Reaction).

Experimental Protocols

Protocol 1: Mild Formylation of Electron-Rich Arenes (Modified Duff Reaction)

Purpose: Synthesis of ortho-formyl phenols (salicylaldehyde derivatives)[5], which are critical precursors for various agrochemicals and pharmaceuticals. Causality: The classical often suffers from low yields due to harsh conditions[4]. Utilizing HMTA citrate eliminates the need for external TFA, driving ortho-selective electrophilic aromatic substitution while preserving delicate substituents[3].

Step-by-Step Methodology:

-

Substrate Preparation: In a dry, nitrogen-purged 50 mL round-bottom flask, dissolve the phenolic substrate (10.0 mmol) in 15 mL of anhydrous ethanol.

-

Reagent Addition: Add HMTA citrate (15.0 mmol, 1.5 eq) in one single portion. Note: The stoichiometric built-in citric acid eliminates the need to add external corrosive acids.

-

Activation & Coupling: Heat the mixture to 80°C under reflux for 4 hours. Alternatively, apply microwave irradiation at 100°C for 10–15 minutes[4]. The citrate buffer controls the generation of the iminium ion, which preferentially attacks the ortho-position of the phenol[3].

-

Hydrolysis: Add 10 mL of 2M HCl to the reaction vessel and reflux for an additional 30 minutes. This step hydrolyzes the intermediate benzylamine into the final aldehyde[3].

-

Isolation: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Self-Validation (QC):

-

TLC Analysis: Run a TLC (Hexane:EtOAc 4:1). A distinct, new fluorescent spot under 254 nm UV light indicates the formylated product.

-

NMR Verification: Confirm the presence of the aldehyde proton via 1H -NMR (look for a characteristic singlet between δ 9.5–10.5 ppm).

-

Protocol 2: Selective Primary Amination (Modified Delépine Reaction)

Purpose: Conversion of alkyl halides to primary amines. Causality: Direct alkylation of ammonia with alkyl halides typically yields an inseparable mixture of primary, secondary, and tertiary amines. The circumvents this by forming a stable quaternary hexaminium salt intermediate[6]. HMTA citrate accelerates this initial quaternization step because the citrate counter-ion stabilizes the transition state better than standard free HMTA.

Step-by-Step Methodology:

-

Quaternization: Dissolve the target alkyl halide (10.0 mmol) in 20 mL of chloroform or ethanol[6]. Add HMTA citrate (11.0 mmol, 1.1 eq). Stir the mixture vigorously at 50°C for 4 to 6 hours.

-

Intermediate Isolation: The quaternary hexaminium citrate salt will precipitate out of the solution as a dense white solid. Filter the precipitate and wash thoroughly with cold ethanol to remove any unreacted alkyl halide.

-

Self-Validation: The formation of the white precipitate serves as an immediate visual confirmation of successful quaternization. Lack of precipitate indicates a failed initiation step.

-

-

Acidic Cleavage: Suspend the isolated quaternary salt in 20 mL of ethanol and add 5 mL of concentrated HCl. Reflux the suspension for 2 hours to cleave the adamantane cage structure, releasing the primary amine hydrochloride and formaldehyde acetals[6].

-

Neutralization & Extraction: Cool the mixture to 0°C, adjust the pH to 10 using 2M NaOH, and extract the free primary amine with dichloromethane (3 x 15 mL).

-

Purification: Evaporate the solvent to yield the pure primary amine. Verify purity via HPLC (Target: >98% AUC).

Figure 2: Step-by-step workflow for selective Delépine amination using HMTA Citrate.

Quantitative Data Presentation: Comparative Analysis

The substitution of standard HMTA with HMTA Citrate yields measurable improvements in reaction profiles, particularly for substrates bearing acid-sensitive moieties.

| Parameter | Standard HMTA (with TFA/Glacial AcOH) | HMTA Citrate (Self-Buffered) | Impact on API Synthesis |

| External Acid Requirement | High (10-20 equivalents) | None (Internal Citric Acid) | Prevents degradation of acid-labile protecting groups. |

| Average Reaction Time (Duff) | 12 - 24 hours | 4 hours (10 min via Microwave) | Significantly increases laboratory throughput. |

| Yield (Sensitive Phenols) | 35% - 50% | 75% - 88% | Higher mass recovery for expensive late-stage intermediates. |

| By-product Formation | High (Polymeric resins) | Low (Controlled iminium release) | Simplifies downstream chromatographic purification. |

| Environmental Impact | High (Corrosive waste streams) | Low (Biodegradable citrate waste) | Aligns with Green Chemistry principles. |

References

-

Hive Chemistry Discourse. "Hexamethylenetetramine: a review". Available at:[Link]

-

SynArchive. "Duff Reaction". Available at: [Link]

-